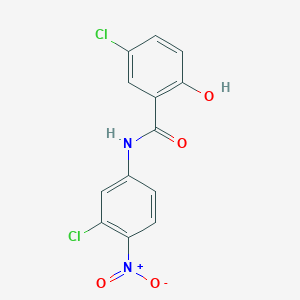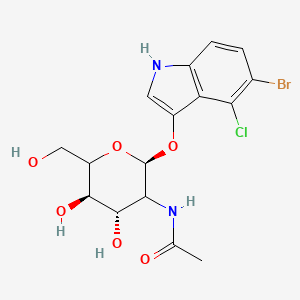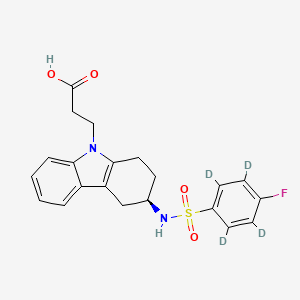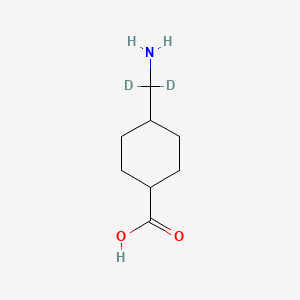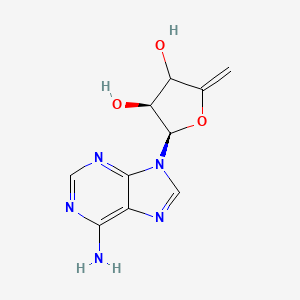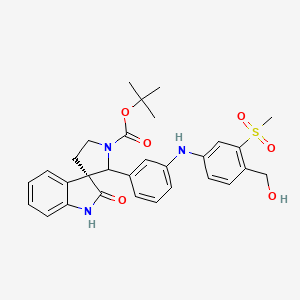
LXR|A agonist-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liver X receptor agonist-3 is a compound that targets liver X receptors, which are nuclear receptors involved in the regulation of lipid metabolism and inflammatory responses. Liver X receptors are classified into two isoforms: liver X receptor alpha and liver X receptor beta. These receptors play a crucial role in cholesterol homeostasis, fatty acid metabolism, and immune responses. Liver X receptor agonist-3 has gained attention for its potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor agonist-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of liver X receptor agonist-3 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Liver X receptor agonist-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of liver X receptor agonist-3 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of liver X receptor agonist-3 include derivatives with modified functional groups that enhance its binding affinity and selectivity for liver X receptors. These derivatives are further tested for their biological activity and therapeutic potential .
Scientific Research Applications
Liver X receptor agonist-3 has a wide range of scientific research applications, including:
Mechanism of Action
Liver X receptor agonist-3 exerts its effects by binding to liver X receptors and activating their transcriptional activity. This activation leads to the upregulation of target genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The molecular targets of liver X receptor agonist-3 include ATP-binding cassette transporters, apolipoproteins, and enzymes involved in cholesterol biosynthesis .
Comparison with Similar Compounds
Liver X receptor agonist-3 is compared with other similar compounds, such as T0901317 and GW3965, which are also liver X receptor agonists. While all these compounds share the ability to activate liver X receptors, liver X receptor agonist-3 is unique in its specific binding affinity, selectivity, and therapeutic potential. Similar compounds include:
Liver X receptor agonist-3 stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C30H33N3O6S |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |
InChI Key |
YIKYKYFYFWNCSE-WSXWNZDHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


